4-Bromo-2-nitrobenzene-1-sulfonyl chloride
Description
Scientific Research Applications
In these reactions, an electrophile attacks the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked, resulting in a substitution product .
- Field: Organic Chemistry
- Application: Compounds like “2-Nitrobenzenesulfonyl chloride” and “4-Nitrobenzenesulfonyl chloride” are often used as building blocks in organic chemistry . They are involved in electrophilic aromatic substitution reactions, a common type of reaction involving aromatic rings .
- Method: In these reactions, an electrophile attacks the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked, resulting in a substitution product .
- Outcome: The outcome of these reactions is the formation of a substituted benzene ring .
- Field: Organic Chemistry
- Application: Benzene derivatives can be synthesized through electrophilic aromatic substitution .
- Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
- Outcome: The outcome of these reactions is the formation of benzene derivatives .
- Field: Inorganic Chemistry
- Application: “4-Nitrobenzenesulfonyl chloride” was used in the synthesis of [Cu (bipy) 2 Cl] (nbs) (bipy = 2,2′-bipyridine, nbs = 4-nitrobenzenesulfonate) .
- Method: The specific method of synthesis is not provided in the source .
- Outcome: The outcome of this application is the formation of [Cu (bipy) 2 Cl] (nbs) .
Electrophilic Aromatic Substitution
Synthesis of Benzene Derivatives
Synthesis of [Cu (bipy) 2 Cl] (nbs)
- Field: Organic Chemistry
- Application: Compounds like “2-Nitrobenzenesulfonyl chloride” and “4-Nitrobenzenesulfonyl chloride” are often used as building blocks in organic chemistry . They are involved in electrophilic aromatic substitution reactions, a common type of reaction involving aromatic rings .
- Method: In these reactions, an electrophile attacks the aromatic ring to form a cationic intermediate. The aromatic ring is then regenerated by loss of a proton from the carbon that was attacked, resulting in a substitution product .
- Outcome: The outcome of these reactions is the formation of a substituted benzene ring .
- Field: Organic Chemistry
- Application: Benzene derivatives can be synthesized through electrophilic aromatic substitution .
- Method: The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
- Outcome: The outcome of these reactions is the formation of benzene derivatives .
- Field: Inorganic Chemistry
- Application: “4-Nitrobenzenesulfonyl chloride” was used in the synthesis of [Cu (bipy) 2 Cl] (nbs) (bipy = 2,2′-bipyridine, nbs = 4-nitrobenzenesulfonate) .
- Method: The specific method of synthesis is not provided in the source .
- Outcome: The outcome of this application is the formation of [Cu (bipy) 2 Cl] (nbs) .
Electrophilic Aromatic Substitution
Synthesis of Benzene Derivatives
Synthesis of [Cu (bipy) 2 Cl] (nbs)
properties
IUPAC Name |
4-bromo-2-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVZBWPPMOFMPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278556 | |
Record name | 4-Bromo-2-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrobenzene-1-sulfonyl chloride | |
CAS RN |
89465-98-5 | |
Record name | 4-Bromo-2-nitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89465-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-nitrobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-nitrobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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